REACTION_SMILES
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[CH3:1][C:2]1([CH3:3])[C:4]([CH3:5])([CH3:6])[O:7][B:8]([c:9]2[cH:10][c:11]3[c:16]([cH:17][cH:18]2)[O:15][CH2:14][CH2:13][CH:12]3[NH:19][C:20]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:26])[O:27]1.[Na+:29].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1.[OH-:28].[OH:30][OH:31]>>[c:9]1([OH:28])[cH:10][c:11]2[c:16]([cH:17][cH:18]1)[O:15][CH2:14][CH2:13][CH:12]2[NH:19][C:20]([O:21][C:22]([CH3:23])([CH3:24])[CH3:25])=[O:26]
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Name
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CC(C)(C)OC(=O)NC1CCOc2ccc(B3OC(C)(C)C(C)(C)O3)cc21
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1CCOc2ccc(B3OC(C)(C)C(C)(C)O3)cc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OO
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Name
|
|
Type
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product
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Smiles
|
CC(C)(C)OC(=O)NC1CCOc2ccc(O)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |